(E)-3-methylpent-2-en-4-ynal (E)-3-methylpent-2-en-4-ynal
Brand Name: Vulcanchem
CAS No.:
VCID: VC18034977
InChI: InChI=1S/C6H6O/c1-3-6(2)4-5-7/h1,4-5H,2H3/b6-4+
SMILES:
Molecular Formula: C6H6O
Molecular Weight: 94.11 g/mol

(E)-3-methylpent-2-en-4-ynal

CAS No.:

Cat. No.: VC18034977

Molecular Formula: C6H6O

Molecular Weight: 94.11 g/mol

* For research use only. Not for human or veterinary use.

(E)-3-methylpent-2-en-4-ynal -

Specification

Molecular Formula C6H6O
Molecular Weight 94.11 g/mol
IUPAC Name (E)-3-methylpent-2-en-4-ynal
Standard InChI InChI=1S/C6H6O/c1-3-6(2)4-5-7/h1,4-5H,2H3/b6-4+
Standard InChI Key IFWPFCCGBZEOPS-GQCTYLIASA-N
Isomeric SMILES C/C(=C\C=O)/C#C
Canonical SMILES CC(=CC=O)C#C

Introduction

Synthesis and Production Methods

Wittig Reaction-Based Synthesis

The Wittig reaction is a cornerstone for synthesizing (E)-3-methylpent-2-en-4-ynal. In one approach, 3-methylpent-2-en-4-ynyltriphenylphosphonium bromide reacts with aldehydes under basic conditions (e.g., NaH or KOtBu in THF) to yield the target compound . For example, the reaction of cyclohepta-1,3,5-triene-1,6-dicarbaldehyde with this phosphonium salt produces annulenes, highlighting the aldehyde’s utility in constructing complex macrocycles .

Oxidation of Diol Precursors

An alternative route involves oxidizing 4-pentyne-1,3-diol derivatives. Treatment of 3-methyl-4-pentyne-1,3-diol with chromium trioxide (CrO3\text{CrO}_3) in pyridine and dichloromethane generates (E)-3-methylpent-2-en-4-ynal in 25% yield . The reaction proceeds via selective oxidation of the primary alcohol while preserving the alkyne and alkene functionalities.

Table 1: Key Synthetic Routes and Yields

MethodReagents/ConditionsYield (%)Reference
Wittig ReactionNaH/THF, 0°C to RT60–75
Diol OxidationCrO3\text{CrO}_3, pyridine25

Chemical Reactions and Reactivity

Oxidation and Reduction

The aldehyde group in (E)-3-methylpent-2-en-4-ynal is susceptible to oxidation, forming carboxylic acids or ketones depending on the reagent. For instance, potassium permanganate (KMnO4\text{KMnO}_4) oxidizes the compound to 3-methylpent-2-en-4-ynoic acid . Conversely, reduction with sodium borohydride (NaBH4\text{NaBH}_4) yields the corresponding alcohol, (E)-3-methylpent-2-en-4-yn-1-ol .

Transition-Metal-Catalyzed Couplings

The alkyne moiety participates in Sonogashira and Glaser-Hay couplings. In cross-coupling reactions with aryl halides, palladium catalysts facilitate the formation of conjugated enynals, which are precursors to natural products and materials .

Spectroscopic and Physical Properties

NMR and IR Data

  • 1H^1\text{H} NMR (CDCl3_3): δ 10.04 (d, J=8HzJ = 8 \, \text{Hz}, CHO), 6.24 (dd, J=8.2,1.6HzJ = 8.2, 1.6 \, \text{Hz}, C=CH), 2.15 (d, J=1.6HzJ = 1.6 \, \text{Hz}, CH3_3) .

  • IR (film): νmax=3266(C-H)\nu_{\text{max}} = 3266 \, (\equiv \text{C-H}), 2843 (C-H), 2089 (CC\text{C} \equiv \text{C}), 1669 (C=O) cm1^{-1} .

Physical Constants

PropertyValueReference
Boiling Point44–47°C (5 mmHg)
Refractive Index1.481
Vapor Pressure0.46 mmHg at 25°C

Applications in Scientific Research

Organic Synthesis

(E)-3-Methylpent-2-en-4-ynal serves as a building block for annulenes and cyclophanes. Its Wittig reaction with bis-phosphonium salts yields cyclophanpolyenediynes, which exhibit unique electronic properties due to extended conjugation .

Materials Chemistry

The compound’s alkyne group enables its use in click chemistry for polymer functionalization. For example, copper-catalyzed azide-alkyne cycloaddition (CuAAC) generates triazole-linked polymers with tunable optoelectronic properties .

Comparative Analysis with Related Compounds

(E)-3-Methylpent-2-en-4-yn-1-ol

The reduced alcohol derivative shares similar reactivity but lacks the aldehyde’s electrophilicity. Its lower logP (1.36 vs. 1.96 for the aldehyde) impacts solubility in aqueous systems .

(Z)-Isomers

(Z)-3-Methylpent-2-en-4-ynal exhibits distinct NMR shifts (e.g., δ 5.68 for C=CH) and reduced stability due to steric strain between the methyl and aldehyde groups .

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